

IR and mass spectrometry data for 1,4-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dimethoxynaphthalene

Cat. No.: B104105

[Get Quote](#)

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Data of **1,4-Dimethoxynaphthalene**

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dimethoxynaphthalene is an aromatic ether whose characterization is crucial in various chemical synthesis and research applications.^[1] Its molecular structure, consisting of a naphthalene core with two methoxy groups, gives rise to distinct spectral fingerprints under infrared (IR) spectroscopy and mass spectrometry (MS). This guide provides a detailed overview of the IR and MS data for **1,4-dimethoxynaphthalene**, including experimental protocols and an analysis of its fragmentation patterns, to aid in its unambiguous identification and use in research settings.

Molecular Properties

A foundational understanding of the physicochemical properties of **1,4-dimethoxynaphthalene** is essential for interpreting its spectral data.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ O ₂	[1] [2]
Molecular Weight	188.22 g/mol	[1] [2] [3]
Exact Mass	188.08373 g/mol	[3] [4]
CAS Number	10075-62-4	[1] [2]
IUPAC Name	1,4-dimethoxynaphthalene	[3]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.[\[5\]](#) The IR spectrum of **1,4-dimethoxynaphthalene** is characterized by absorptions corresponding to its aromatic ring and ether linkages.

Data Presentation

The principal infrared absorption bands for **1,4-dimethoxynaphthalene** are summarized below. These assignments are based on characteristic frequencies for aromatic ethers.[\[6\]](#)

Table 1: Key Infrared Absorption Data for **1,4-Dimethoxynaphthalene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3100 - 3000	Medium-Weak	C-H Stretching	Aromatic C-H
3000 - 2850	Medium	C-H Stretching	Methoxy (-OCH ₃)
1600 - 1585	Medium	C=C Stretching	Aromatic Ring
1500 - 1400	Strong	C=C Stretching	Aromatic Ring
1275 - 1200	Strong	C-O Stretching	Aryl-Alkyl Ether (Asymmetric)
1075 - 1020	Strong	C-O Stretching	Aryl-Alkyl Ether (Symmetric)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

This protocol describes a standard method for obtaining the IR spectrum of a solid sample like **1,4-dimethoxynaphthalene**.^{[4][7]}

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of **1,4-dimethoxynaphthalene** into a fine powder using an agate mortar and pestle.^[7]
 - Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar.
 - Gently mix the sample and KBr, then grind the mixture thoroughly to ensure the sample is evenly dispersed.
- Pellet Formation:
 - Transfer a portion of the mixture to a pellet-forming die.

- Press the powder under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[\[8\]](#)
- Data Analysis:
 - Process the resulting spectrum to identify the wavenumbers of the key absorption bands.
 - Correlate the observed bands with known functional group frequencies to confirm the structure.[\[6\]](#)

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[\[9\]](#) Electron Ionization (EI) mass spectrometry of **1,4-dimethoxynaphthalene** results in the formation of a molecular ion and a series of characteristic fragment ions that provide definitive structural information.[\[10\]](#)

Data Presentation

The mass spectrum of **1,4-dimethoxynaphthalene** is defined by its molecular ion peak and several key fragment ions resulting from predictable cleavage pathways.[\[3\]](#)

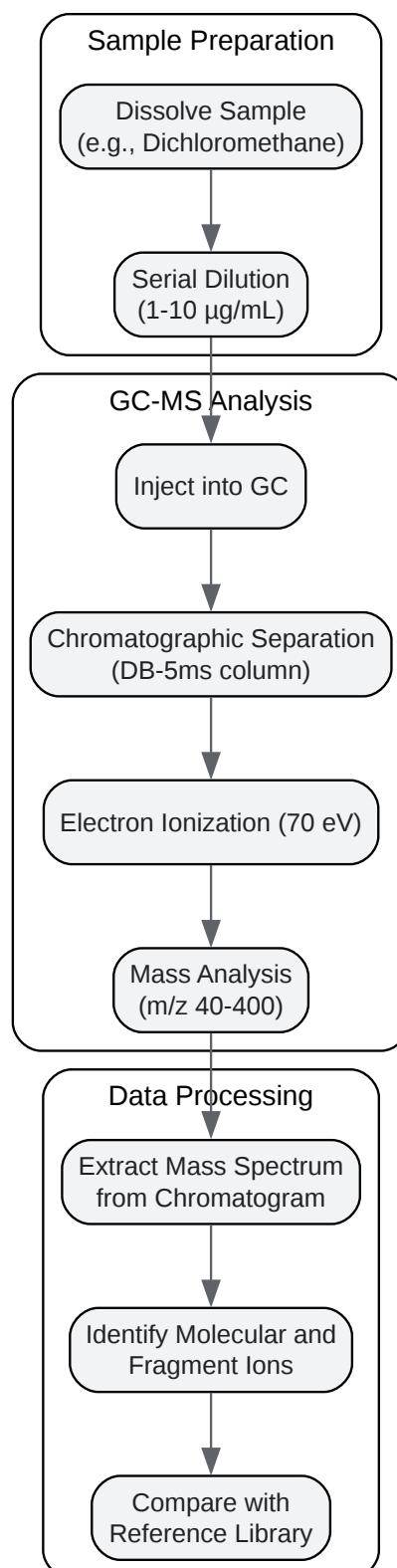
Table 2: Key Mass Spectrometry Data for **1,4-Dimethoxynaphthalene**

m/z	Proposed Fragment Ion	Formula	Notes
188	Molecular Ion $[M]^{•+}$	$[C_{12}H_{12}O_2]^{•+}$	Confirms the molecular weight of the compound.[3]
173	$[M - \cdot CH_3]^+$	$[C_{11}H_9O_2]^+$	Result of the loss of a methyl radical from a methoxy group; often a high-abundance peak.[3]
145	$[M - \cdot CH_3 - CO]^+$	$[C_{10}H_9O]^+$	Subsequent loss of a neutral carbon monoxide molecule.[3]
115	$[M - \cdot CH_3 - CO - CH_2O]^+$	$[C_9H_5]^+$	Further fragmentation via loss of formaldehyde.[3]

Fragmentation Pathway

The fragmentation of **1,4-dimethoxynaphthalene** under electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion (m/z 188). The primary fragmentation event is the cleavage of an O-CH₃ bond, ejecting a methyl radical (•CH₃) to form a stable cation at m/z 173.[3][11] This ion can then undergo further fragmentation, such as the loss of neutral molecules like carbon monoxide (CO), to produce other significant ions in the spectrum.[12]

[Click to download full resolution via product page](#)


Caption: Proposed fragmentation pathway for **1,4-Dimethoxynaphthalene** under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a representative methodology for the analysis of **1,4-dimethoxynaphthalene** using GC-MS, a common technique for volatile and thermally stable compounds.[12]

- Sample Preparation:
 - Dissolve **1,4-dimethoxynaphthalene** in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
 - Perform serial dilutions if necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
- GC Conditions:
 - Injector: Split/splitless injector, operated in split mode.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase at 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Data Analysis:
 - Identify the chromatographic peak corresponding to **1,4-dimethoxynaphthalene** based on its retention time.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion (m/z 188) and key fragment ions (m/z 173, 145, 115) to confirm the compound's identity.[\[3\]](#)
 - Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for verification.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the GC-MS analysis of **1,4-Dimethoxynaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dimethoxynaphthalene 97 10075-62-4 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1,4-Dimethoxynaphthalene | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scispace.com [scispace.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IR and mass spectrometry data for 1,4-Dimethoxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104105#ir-and-mass-spectrometry-data-for-1-4-dimethoxynaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com